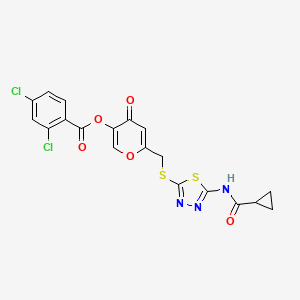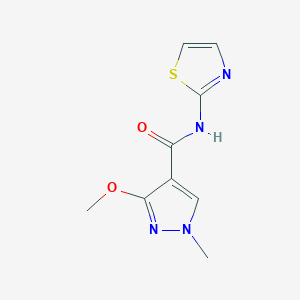![molecular formula C21H15F2N3O2 B2499398 1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902962-95-2](/img/no-structure.png)
1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione" is a pyrido[2,3-d]pyrimidine derivative, which is a class of nitrogen-containing heterocycles known for their diverse biological activities. These compounds often exhibit interesting photophysical, electrochemical, and biological properties, making them valuable in various scientific and pharmaceutical applications.
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various methods. For instance, a one-pot route for the synthesis of related pyrazolo[1,5-a]pyrimidines is described, involving a cyclocondensation reaction followed by formylation with Vilsmeyer-Haack reagent . Another approach for synthesizing substituted pyrido[1,2-a]pyrimidine diones involves condensing 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione with various amino components . Additionally, an efficient synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives has been reported, which includes spectral techniques and single-crystal X-ray diffraction analysis for structure confirmation .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives can be elucidated using techniques such as NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. For example, the crystal and molecular structure of certain hexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives have been determined, revealing the formation of centrosymmetric dimers and the conformation of the saturated ring . Similarly, the structure of a 3,4-dihydro-pyrido[4,3-d]pyrimidine derivative has been analyzed, showing that the pyridine and pyrimidine rings are almost coplanar .
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For instance, the synthesis of 14-substituted pyrrolo[2,3-d]pyrimidine dionylium tetrafluoroborates and their hydride adducts has been achieved, with the study of their redox ability resembling NAD+-NADH-type reactions . The reactivity of these compounds can be further explored through molecular electrostatic potential (MEP) analysis, which predicts nucleophilic and electrophilic sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives can be characterized through various computational and experimental methods. Density functional theory (DFT) and time-dependent DFT computations are used to analyze the electronic structures, vibrational frequencies, and UV-vis spectroscopic properties, showing good consistency with experimental data . The HOMO and LUMO energy values and NBO analysis provide insights into the interactions and charge transfer within the molecules . Additionally, the stability and intermolecular interactions of these compounds can be assessed through crystal packing and Hirshfeld surface analysis .
科学的研究の応用
Synthesis and Characterization
1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione belongs to a class of compounds that have been the subject of various synthetic and characterization studies. Research focusing on the synthesis and structural analysis of pyrido[2,3-d]pyrimidine derivatives highlights the diverse synthetic routes and the structural versatility of these compounds. For instance, studies have demonstrated the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones starting from different precursors, showcasing the compound's potential as a scaffold for further chemical modifications (Jatczak et al., 2014).
Biological Activity and Pharmaceutical Applications
The pyrido[2,3-d]pyrimidine scaffold is a core structure in many compounds with significant biological activities. This includes the development of molecules with potential antibacterial properties, as evidenced by synthesized derivatives designed to interact with bacterial targets. Molecular docking studies and activity assays have been employed to evaluate the antibacterial efficacy of these compounds, suggesting the pyrido[2,3-d]pyrimidine derivatives as promising candidates for drug development processes (Fatma et al., 2016).
Advanced Material and Chemical Sensor Applications
The structural properties of pyrido[2,3-d]pyrimidine derivatives lend themselves well to the development of novel materials and sensors. Research has shown that these compounds can exhibit unique photophysical properties, making them suitable for applications in fluorescent probes and sensors. The ability to tune the electronic and optical properties through molecular design further underscores the versatility of the pyrido[2,3-d]pyrimidine core in advanced material science applications (Yan et al., 2017).
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, have been found to inhibit protein kinases . Protein kinases are enzymes that play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .
Mode of Action
These compounds might interact with the active site of the protein kinase, inhibiting its activity and thus disrupting the phosphorylation process . This could lead to changes in the signaling pathways controlled by these kinases.
Biochemical Pathways
The inhibition of protein kinases can affect multiple cellular signaling pathways, potentially leading to the disruption of cell growth and proliferation . This could have downstream effects on processes such as cell cycle progression, apoptosis, and DNA repair .
Result of Action
The ultimate effect of such compounds would depend on the specific cellular context. In some cases, the inhibition of protein kinases could lead to cell cycle arrest, apoptosis, or other forms of cell death .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione' involves the reaction of 2-chloro-3-formylpyridine with 2,4-dichloro-5-fluoropyrimidine to form 1-(2-chloropyridin-3-yl)-3-(2,4-dichloro-5-fluoropyrimidin-7-yl)urea. This intermediate is then reacted with 2-fluorobenzylamine and 4-fluorobenzylamine to form the final product.", "Starting Materials": [ "2-chloro-3-formylpyridine", "2,4-dichloro-5-fluoropyrimidine", "2-fluorobenzylamine", "4-fluorobenzylamine" ], "Reaction": [ "Step 1: React 2-chloro-3-formylpyridine with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form 1-(2-chloropyridin-3-yl)-3-(2,4-dichloro-5-fluoropyrimidin-7-yl)urea.", "Step 2: React the intermediate from step 1 with 2-fluorobenzylamine and 4-fluorobenzylamine in the presence of a base such as sodium hydride and a solvent such as dimethyl sulfoxide to form the final product '1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione'." ] } | |
CAS番号 |
902962-95-2 |
製品名 |
1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
分子式 |
C21H15F2N3O2 |
分子量 |
379.367 |
IUPAC名 |
1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15F2N3O2/c22-16-9-7-14(8-10-16)12-26-20(27)17-5-3-11-24-19(17)25(21(26)28)13-15-4-1-2-6-18(15)23/h1-11H,12-13H2 |
InChIキー |
FNXDENHQENLTHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)
![3,6-dichloro-N-[2-methanesulfonamido-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2499316.png)
![1-allyl-4-(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2499317.png)
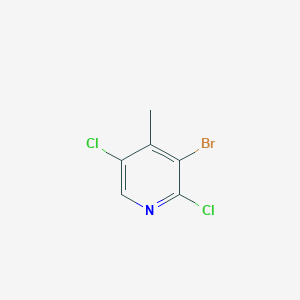
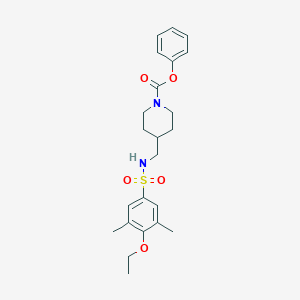
![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499326.png)
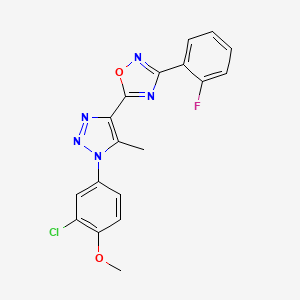
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)
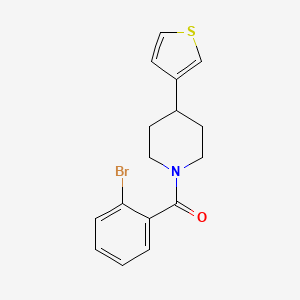
![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)
![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)
![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)
